2-Methyl-5,7-dihydrofuro[3,4-b]pyridine
Description
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine is a bicyclic heterocyclic compound comprising a fused furan and pyridine ring system.
Properties
IUPAC Name |
2-methyl-5,7-dihydrofuro[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7-4-10-5-8(7)9-6/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKBSNJNVHVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(COC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine can be achieved through various methods. One efficient approach involves the microwave-assisted reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates with appropriate reagents . This eco-friendly method reduces the use of solvents and simplifies the work-up procedures, making it suitable for scale-up and industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, offering advantages such as high surface area, simple preparation, and modification . This method is particularly useful for large-scale production due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted furo[3,4-b]pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-5,7-dihydrofuro[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-dihydrofuro[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogs with Substituted Furopyridine Cores
(a) Substituent Effects on Physical Properties
Compounds sharing the 5,7-dihydrofuro[3,4-b]pyridine core but with varying substituents exhibit distinct physicochemical profiles:
Key Observations :
- Substituent Position : Methoxy groups at position 5 (e.g., 3g, 3h) increase polarity, affecting chromatographic behavior and solubility .
- Halogen Effects : Bromine substitution (as in CID 82397541) introduces steric bulk and electronic effects, making it suitable for further functionalization .
(b) Amino and Aldehyde Derivatives
- 2-Amino-5,7-dihydrofuro[3,4-b]pyridine: The amino group at position 2 (vs. InChIKey: RPVXJKNKJLAOGG-UHFFFAOYSA-N .
- 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde : The aldehyde group at position 3 offers a reactive site for nucleophilic addition, differing from the methyl group’s inertness .
Fused Ring Systems and Isosteric Replacements
(a) Furopyrimidine Derivatives
- 2,4-Dichloro-7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1429309-52-3): Replaces pyridine with pyrimidine, introducing two chlorine atoms. The dichloro substitution enhances electrophilicity, while the pyrimidine core may improve binding to biological targets (e.g., kinases) .
(b) Furo[2,3-c]pyridine Derivatives
- 5,7-Dimethylfuro[2,3-c]pyridin-2-yl (EP 2023/39): Altered ring fusion ([2,3-c] vs. [3,4-b]) shifts substituent positions, impacting π-π stacking and steric interactions in drug design .
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